Gold hydroxideoxide
Description
Structure
2D Structure
Properties
CAS No. |
30779-22-7 |
|---|---|
Molecular Formula |
AuHO2 |
Molecular Weight |
229.973 g/mol |
IUPAC Name |
gold(3+);oxygen(2-);hydroxide |
InChI |
InChI=1S/Au.H2O.O/h;1H2;/q+3;;-2/p-1 |
InChI Key |
WERKFXMKNRHTGM-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[O-2].[Au+3] |
Origin of Product |
United States |
Preparation Methods
Reaction of Chloroauric Acid with Alkali
The primary and most widely reported method for preparing gold(III) hydroxide is the precipitation reaction between chloroauric acid (HAuCl₄) and an alkali, typically sodium hydroxide (NaOH). The reaction proceeds as follows:
$$
\text{HAuCl}4 + 4 \text{NaOH} \rightarrow \text{Au(OH)}3 + 4 \text{NaCl} + \text{H}_2\text{O}
$$
This reaction results in the formation of gold(III) hydroxide as a precipitate, along with sodium chloride and water.
- The reaction is typically conducted in aqueous solution.
- Temperature control is critical to avoid decomposition; temperatures are generally kept below 100°C during synthesis.
- The precipitate formed is often amorphous or poorly crystalline, as confirmed by X-ray diffraction (XRD) and transmission electron microscopy (TEM) analyses.
Co-Precipitation Method
Co-precipitation is a widely used technique in catalyst preparation involving simultaneous precipitation of gold hydroxide with other metal hydroxides or carbonates. The process involves:
- Mixing an aqueous solution of chloroauric acid with water-soluble metal salts (e.g., iron nitrate).
- Adding this mixture to an alkaline solution (such as sodium carbonate or ammonium hydroxide).
- Stirring to precipitate the hydroxides or hydrated oxides simultaneously.
- Aging the precipitate for about 1 hour.
- Washing, filtering, drying overnight, and calcining to obtain the catalyst powder.
This method was first discovered serendipitously by Haruta et al. in 1987 and is notable for producing gold catalysts with low nanoparticle size and high catalytic activity.
Liquid-Phase Reductive Deposition (LPRD)
This method involves:
- Mixing a solution of chloroauric acid with sodium hydroxide under stirring at room temperature.
- Aging the resulting solution in the dark at room temperature for 24 hours to complete hydroxylation.
- Adding a support material (e.g., alumina, carbon) and dispersing ultrasonically.
- Aging the suspension at 100°C overnight.
- Washing repeatedly to remove chlorides and drying.
The key to this method is the selective adsorption of gold ions onto the support surface, where reduction occurs. This method allows precise control over gold complex formation and particle size.
Electrochemical Corrosion Method
Gold(III) hydroxide can also form as a byproduct of electrochemical corrosion of gold metalization when exposed to moisture and positive electric potential. This process is significant in microelectronics failure analysis but can be harnessed for producing gold hydroxide under controlled conditions.
Characterization and Analytical Data
Structural and Physical Properties
- X-ray diffraction (XRD) patterns of gold hydroxide typically show broad peaks indicating amorphous or poorly crystalline material.
- Transmission electron microscopy (TEM) reveals particle size distribution and morphology.
- Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate decomposition starting above 140°C, with dehydration to gold(III) oxide.
Solubility and Stability
Spectroscopic Techniques
- Fourier-transform infrared spectroscopy (FTIR) confirms hydroxide groups.
- Inductively coupled plasma mass spectrometry (ICP-MS) verifies gold content (>79% Au).
- In situ Raman spectroscopy and X-ray absorption spectroscopy (XAS) provide insights into phase transitions and gold coordination environments during synthesis and catalysis.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| Reaction with Alkali | HAuCl₄ + NaOH, aqueous, <100°C | Simple precipitation of Au(OH)₃ | Straightforward, widely used | Requires temperature control to avoid decomposition |
| Co-Precipitation | HAuCl₄ + metal salts + Na₂CO₃/NH₄OH, alkaline | Simultaneous precipitation of gold and metal hydroxides | Produces catalysts with small Au nanoparticles | Possible residual Na⁺ and Cl⁻ contamination |
| Liquid-Phase Reductive Deposition | HAuCl₄ + NaOH, room temp aging + support addition | Selective adsorption and reduction on supports | Precise control of particle size and dispersion | Requires careful control of aging and washing |
| Electrochemical Corrosion | Gold metal under moisture and positive potential | In situ formation of Au(OH)₃ | Relevant for corrosion studies and catalyst formation | Less controlled, mainly a byproduct process |
Research Discoveries and Optimization Insights
- Design of Experiments (DOE) approaches, including fractional factorial design and response surface methodology, have been applied to optimize synthesis parameters such as pH, temperature, and precursor concentration for high-purity gold(III) hydroxide.
- Density Functional Theory (DFT) studies reveal that digold hydroxide species act as key intermediates in catalytic reactions involving gold hydroxide.
- Thermal decomposition profiles vary with synthesis conditions; standardization of protocols and dynamic thermal analyses under controlled humidity help resolve discrepancies.
- Stabilization in aqueous environments remains challenging due to hydrolysis and redox instability; coordination with strong-field ligands like pyridoxal derivatives enhances stability.
Chemical Reactions Analysis
Types of Reactions: Gold hydroxideoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form gold oxide (Au2O3) using oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: It can be reduced to metallic gold (Au) using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in aqueous solutions.
Substitution: this compound can undergo substitution reactions with halides to form gold halides (e.g., AuCl3) in the presence of halogen acids.
Major Products Formed:
- Oxidation: Gold oxide (Au2O3)
- Reduction: Metallic gold (Au)
- Substitution: Gold halides (e.g., AuCl3)
Scientific Research Applications
Catalytic Applications
Gold hydroxide has been identified as an effective catalyst in various chemical reactions, particularly in oxidation processes.
- Hydrogen Atom Transfer Mechanism : A study demonstrated that gold-hydroxide complexes facilitate hydrogen atom transfer oxidation reactions. This mechanism is crucial for understanding how gold can act as a catalyst in organic transformations and energy conversion processes .
- Oxidation Reactions : Gold hydroxide plays a significant role in the oxidation of hydrocarbons and alcohols. The reactivity of gold hydroxides can be attributed to their ability to form stable radicals during reactions, which enhances their catalytic efficiency .
- Environmental Applications : Enhanced gold catalysts have been developed to break down pollutants and reduce environmental impact. For instance, researchers have shown that gold nanoparticles protected by metal oxide clusters can withstand harsh conditions, making them suitable for industrial applications such as chemical synthesis and pollution control .
Electrochemical Applications
Gold hydroxide is also utilized in electrochemical processes, particularly in energy conversion and storage.
- CO2 Reduction : Recent studies indicate that gold hydroxide-derived materials exhibit high activity and selectivity for the electrochemical reduction of carbon dioxide to carbon monoxide. This application is vital for developing sustainable energy solutions .
- Water Splitting : Gold hydroxides have been implicated in water splitting reactions, where they facilitate the conversion of water into hydrogen and oxygen. This process is essential for hydrogen production as a clean fuel source .
Material Science Applications
The unique properties of gold hydroxide make it a valuable component in materials science.
- Nanoparticle Formation : Gold hydroxide can decompose to form gold nanoparticles at elevated temperatures. This transformation is significant for creating nanostructured materials with specific optical and electronic properties .
- Composite Materials : The integration of gold hydroxide into composite materials enhances their mechanical and thermal stability. These composites find applications in electronics, sensors, and biomedical devices .
Case Study 1: Catalytic Efficiency Improvement
A collaborative research project at the University of Tokyo focused on enhancing the durability of gold catalysts through protective layers formed by metal oxides. The study showed that these modified catalysts could operate effectively under various physical conditions, thus broadening their application scope in industrial settings .
Case Study 2: Electrochemical Performance
Research on oxide-derived gold materials revealed that subsurface gold oxides significantly affect catalytic performance during CO2 reduction. The study utilized advanced spectroscopic techniques to understand the role of these subsurface layers in enhancing the activity of gold electrodes .
Mechanism of Action
The mechanism by which gold hydroxideoxide exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, this compound acts as an electron donor or acceptor, facilitating the transfer of electrons and promoting the desired chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Gold(III) Hydroxide [(C^N^C)AuOH]
- Structure : Features a terminal Au–OH bond, with Au–O distances of ~1.985 Å . Unlike gold hydroxideoxide, terminal Au–OH bonds are rare and often unstable .
- Bond Strength : Au–O bond energy in hydroxide complexes (279 kJ/mol) is significantly stronger than in peroxides (126–168 kJ/mol) .
- Reactivity : Serves as a starting material for synthesizing alkylperoxides (e.g., (C^N^C)AuOOtBu) and hydroperoxides (e.g., (C^N^C)AuOOH) via O–H abstraction .
Gold(III) Peroxides [(C^N^C)AuOOR]
- Structure : Au–O bond lengths in peroxides (1.983–2.092 Å) are longer than in hydroxides, reflecting weaker bonding .
- Stability : Peroxides are thermally labile and prone to condensation reactions. For example, (C^N^C)AuOOH dehydrates to form dimeric peroxide [(C^N^C)AuOOAu(C^N^C)] .
- Catalytic Role: Peroxides participate in oxygen-transfer reactions but are less effective than heterogeneous gold nanoparticles in aerobic oxidations .
Gold(III) Oxide [(C^N^C)AuO]
- Structure : Bridging oxide ligands with Au–O distances of ~1.992 Å, similar to this compound .
- Equilibrium Behavior : Oxide complexes exist in equilibrium with hydroxides under aqueous conditions, e.g., [(C^N^C)Au]₂O ⇌ 2 (C^N^C)AuOH .
- Bond Energy : Au–O bonds in oxides (206 kJ/mol) are weaker than in hydroxides but stronger than in peroxides .
Functional Comparison in Catalysis
Key Research Findings
- Bond Strength Trends : Au–O bond energies follow hydroxide > oxide > peroxide , correlating with catalytic stability .
- Synthetic Pathways : this compound reacts with H₂O₂ to form hydroperoxides, but competing dehydration reactions limit yields .
- Structural Insights : Terminal Au–O bonds remain elusive, with most stable complexes featuring bridging configurations .
Biological Activity
Gold hydroxide, specifically in its colloidal form as gold(III) hydroxide (Au(OH)₃), has garnered significant attention in recent years due to its unique biological properties and potential applications in various fields, including medicine and catalysis. This article explores the biological activity of gold hydroxide, supported by diverse research findings, case studies, and data tables.
Overview of Gold Hydroxide
Gold hydroxide is a compound formed when gold ions react with hydroxide ions. It can exist in several forms, but the most common is the hydrated form, which is often encountered in colloidal suspensions. The stability and properties of gold hydroxide can vary depending on environmental conditions such as pH and temperature.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of gold nanoparticles synthesized from gold hydroxide. For instance, a study demonstrated that gold nanoparticles derived from Brazilian Red Propolis extract exhibited significant antimicrobial effects against various bacterial strains, suggesting that gold hydroxide can be a precursor for effective antimicrobial agents .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Cytotoxicity Against Cancer Cells
Gold hydroxide has also shown promise in cancer therapy. Research indicates that gold nanoparticles synthesized via the decomposition of gold hydroxide exhibit dose-dependent cytotoxicity against cancer cell lines such as T24 (bladder cancer) and PC-3 (prostate cancer). The cytotoxic mechanisms are associated with apoptosis induction and reactive oxygen species (ROS) generation .
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| T24 | 25 |
| PC-3 | 30 |
The biological activity of gold hydroxide can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Gold nanoparticles derived from gold hydroxide can induce oxidative stress in cells, leading to apoptosis.
- Surface Chemistry : The surface properties of gold nanoparticles allow for easy functionalization with ligands that enhance their interaction with biological molecules .
- Catalytic Properties : The presence of subsurface gold oxides in gold nanoparticles can improve their catalytic capabilities, which may indirectly influence biological systems by enhancing drug delivery or bioactivity .
Case Studies
- Anticancer Activity : A study investigated the anticancer effects of gold nanoparticles synthesized from Au(OH)₃ on human cervical cancer cells. Results showed a significant reduction in cell viability, with an observed increase in apoptotic markers after treatment .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of gold nanoparticles synthesized from aqueous solutions of Au(OH)₃. The findings indicated that these nanoparticles effectively inhibited the growth of both gram-positive and gram-negative bacteria, demonstrating their potential as a new class of antibacterial agents .
Q & A
Q. What are the optimal synthesis conditions for gold hydroxide oxide, and how do pH and temperature influence its crystallinity?
Gold hydroxide oxide (Au(OH)₃) is typically synthesized via precipitation from gold(III) chloride solutions under alkaline conditions. Key factors include:
- pH control : Maintain pH >10 to favor hydroxide formation over oxide intermediates .
- Temperature : Lower temperatures (25–50°C) reduce decomposition rates, while higher temperatures (>100°C) promote thermal degradation to AuO(OH) or Au₂O₃ .
- Precursor purity : Impurities in gold chloride precursors can lead to mixed-phase products; rigorous purification steps (e.g., recrystallization) are recommended .
Q. Which spectroscopic and structural characterization techniques are most effective for distinguishing Au(OH)₃ from its decomposition products?
- X-ray diffraction (XRD) : Identify crystalline phases (e.g., Au(OH)₃ vs. Au₂O₃) with reference to JCPDS standards. Amorphous phases may require pair distribution function (PDF) analysis .
- FTIR spectroscopy : Hydroxyl stretching bands (~3400 cm⁻¹) and Au–O–H bending modes (600–800 cm⁻¹) confirm hydroxide presence .
- Thermogravimetric analysis (TGA) : Monitor mass loss between 100–150°C to track decomposition to AuO(OH) .
Q. How can researchers assess the stability of Au(OH)₃ under ambient and experimental conditions?
- Thermal stability : Use TGA/DSC to quantify decomposition enthalpy and identify phase transitions .
- Chemical stability : Test solubility in acidic (e.g., HCl) and basic (e.g., NaOH) media; Au(OH)₃ dissolves in concentrated acids but is insoluble in dilute solutions .
- Ambient degradation : Store samples in inert atmospheres (e.g., N₂ glovebox) to prevent moisture-induced agglomeration .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic activity data for Au(OH)₃-based systems?
Discrepancies often arise from variations in:
- Surface morphology : Use TEM to correlate catalytic performance with particle size/shape (e.g., nanoplatelets vs. aggregates) .
- Synthetic protocols : Standardize precursor concentrations, reducing agents, and aging times to ensure reproducibility .
- Reaction conditions : Control pH, temperature, and substrate accessibility during catalysis experiments .
Q. How does the hydrothermal synthesis of Au(OH)₃ compare to chemical precipitation in terms of purity and defect density?
- Hydrothermal synthesis : Higher crystallinity and fewer defects due to slow nucleation under elevated pressure/temperature. Ideal for single-crystal studies .
- Chemical precipitation : Faster but prone to amorphous byproducts; post-synthetic annealing (200–300°C) improves crystallinity .
- Defect analysis : Employ X-ray photoelectron spectroscopy (XPS) to quantify oxygen vacancies and Au³⁺/Au⁰ ratios .
Q. What methodologies enable precise analysis of Au(OH)₃ interactions with other metal oxides in composite materials?
- In-situ XRD/Raman : Track phase transitions during calcination of Au(OH)₃-TiO₂ or Au(OH)₃-Fe₃O₄ composites .
- Surface adsorption studies : Use BET and zeta potential measurements to evaluate interfacial bonding in heterostructures .
- Electrochemical profiling : Cyclic voltammetry reveals charge-transfer efficiency in photocatalytic or electrocatalytic systems .
Q. How can researchers address challenges in quantifying Au(OH)₃ colloidal dispersions for nanomaterial applications?
- Dynamic light scattering (DLS) : Measure hydrodynamic diameter and polydispersity index .
- UV-Vis spectroscopy : Monitor plasmonic peaks (e.g., ~520 nm for Au nanoparticles) to detect unintended reduction .
- Centrifugation protocols : Optimize rpm and duration to separate Au(OH)₃ colloids from unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
